1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene

Description

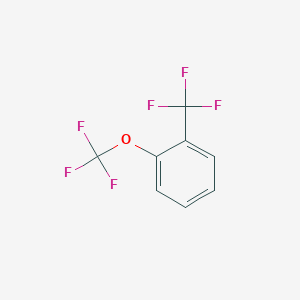

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a trifluoromethoxy (-OCF₃) group at position 1 and a trifluoromethyl (-CF₃) group at position 2. This ortho-substitution pattern imparts unique electronic and steric properties. Both substituents are strong electron-withdrawing groups (EWGs), reducing the electron density of the aromatic ring and enhancing resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4-6(5)15-8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGPEMOBEZXYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through the use of specific reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The exact details of these methods can vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its trifluoromethoxy and trifluoromethyl groups enhance its reactivity and lipophilicity, facilitating its use in various chemical reactions.

- Electrophilic Aromatic Substitution: The synthesis of 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions, which can be optimized for higher yields using methods such as continuous flow reactors.

- Trifluoromethoxylation Reactions: Recent studies have demonstrated the utility of this compound in nucleophilic trifluoromethoxylation of alkyl halides. The presence of a base significantly influences the yield of the desired products, with yields ranging from 30% to 97% depending on the substrate used .

Medicinal Chemistry

The compound's structural features contribute to its biological activity, making it a candidate for therapeutic applications.

- Bioactivity Modulation: The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl enhances the compound's lipophilicity, allowing better penetration through biological membranes. This property may modulate binding affinities to various molecular targets, including enzymes and receptors .

- Drug Development: Compounds with similar structural characteristics have been developed into drugs with enhanced effectiveness and reduced side effects. The increasing number of fluorinated compounds under development indicates a trend towards utilizing such structures in pharmaceuticals .

Agrochemicals

This compound is also relevant in the field of agrochemicals.

- Insecticides and Herbicides: The trifluoromethoxy group has been identified as a valuable substituent in bioactive compounds such as insecticides and herbicides. For instance, the proinsecticide Indoxacarb acts as a voltage-gated sodium channel modulator, showcasing the potential for similar compounds in pest control .

- Plant Growth Regulators: The compound may serve as an active ingredient in plant growth regulators due to its unique properties that can influence plant metabolism and growth patterns .

Materials Science

In materials science, this compound finds applications due to its stability and unique physical properties.

- Liquid Crystals: The compound's derivatives are explored for use in liquid crystal displays (LCDs) due to their favorable thermal and optical properties .

- Electronic Chemicals: Its intermediates are utilized in the production of electronic chemicals, which are essential for various electronic applications .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound using continuous flow reactors demonstrated significant improvements in yield and purity compared to traditional batch methods. This approach allows for better control over reaction conditions and minimizes byproduct formation.

Research assessing the biological activity of related compounds indicated that those with similar trifluoromethoxy substitutions exhibited enhanced cytotoxicity against specific cancer cell lines. This highlights the potential for developing novel anticancer agents based on this chemical structure.

Mechanism of Action

The mechanism of action of 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : The -OCF₃ group exerts a stronger electron-withdrawing effect than -CF₃ due to the oxygen atom’s electronegativity, directing electrophilic attacks to specific ring positions .

- Steric Hindrance : Ortho-substituted compounds (e.g., the target) exhibit reduced reactivity in lithiation compared to para-substituted analogs due to proximity of substituents .

- Stability : Compounds with dual EWGs (CF₃ and OCF₃) demonstrate enhanced thermal and oxidative stability, making them suitable for high-performance applications .

Biological Activity

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene, also known as a trifluoromethylated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features both trifluoromethoxy and trifluoromethyl functional groups attached to a benzene ring. These substituents significantly influence its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Antimicrobial Activity : Research indicates that similar trifluoromethylated compounds demonstrate antimicrobial properties, suggesting that this compound may also possess such activity. The presence of electronegative fluorine atoms enhances the lipophilicity and membrane permeability of the compound, potentially improving its interaction with microbial membranes.

- Anticancer Properties : Studies have shown that trifluoromethylated compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Although specific data on this compound is limited, the structural analogy with known anticancer agents suggests potential efficacy in cancer treatment .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial activity of several trifluoromethylated compounds against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could have comparable effects.

- Anticancer Activity : In vitro assays were conducted on various cancer cell lines. Compounds with trifluoromethyl groups showed enhanced cytotoxicity compared to their non-fluorinated counterparts. Although specific data on this compound is not extensively documented, the promising results from related compounds indicate potential for further exploration in cancer therapeutics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.